molecular formula C14H14ClNO2 B3045081 isopropyl 4-chloro-2-methylquinoline-6-carboxylate CAS No. 1018128-07-8

isopropyl 4-chloro-2-methylquinoline-6-carboxylate

Cat. No.: B3045081
CAS No.: 1018128-07-8
M. Wt: 263.72
InChI Key: DSTAOHCQXOWKPQ-UHFFFAOYSA-N
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Description

Isopropyl 4-chloro-2-methylquinoline-6-carboxylate is a quinoline derivative featuring a chloro substituent at position 4, a methyl group at position 2, and an isopropyl ester at position 5. Quinoline-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization. Notably, this compound is listed as discontinued by suppliers such as CymitQuimica, suggesting challenges in synthesis, commercial viability, or stability .

Properties

IUPAC Name

propan-2-yl 4-chloro-2-methylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-8(2)18-14(17)10-4-5-13-11(7-10)12(15)6-9(3)16-13/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTAOHCQXOWKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209567
Record name 1-Methylethyl 4-chloro-2-methyl-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018128-07-8
Record name 1-Methylethyl 4-chloro-2-methyl-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018128-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 4-chloro-2-methyl-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 4-chloro-2-methylquinoline-6-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-methylquinoline.

    Esterification: The carboxyl group is introduced at the 6-position of the quinoline ring through an esterification reaction with isopropyl alcohol.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, with catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-chloro-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Isopropyl 4-chloro-2-methylquinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropyl 4-chloro-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between isopropyl 4-chloro-2-methylquinoline-6-carboxylate and its analogs:

Compound Name Substituents Functional Group Key Properties/Notes References
This compound 4-Cl, 2-Me, 6-COO-iPr Ester Discontinued; potential synthesis challenges
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-Cl, 2-Me, 4-Ph, 3-COOEt Ester Crystal structure resolved; phenyl enhances aromatic interactions
2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide 4-(iPr-Ph), 6-Me, 4-CONHNH₂ Carbohydrazide 95% purity; hydrazide group enables nucleophilic reactivity
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-Me, 4-COOH Carboxylic acid High purity (100%); pyrimidine core differs from quinoline

Structural and Functional Differences

Substituent Positioning
  • Chloro Group: In the target compound, the chloro group at position 4 may influence electronic effects (e.g., electron-withdrawing) and steric hindrance. In contrast, ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate features a chloro substituent at position 6, which could alter molecular dipole moments and binding interactions .
  • This bulkiness might also impact bioavailability or interactions with biological targets .
Core Heterocycle
  • The quinoline scaffold (in the target compound and its analogs) offers π-π stacking capabilities, whereas pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit a smaller aromatic system, altering reactivity and solubility profiles .
Functional Group Diversity
  • The carbohydrazide derivative (2-(4-isopropylphenyl)-6-methylquinoline-4-carbohydrazide) replaces the ester with a hydrazide group (-CONHNH₂), enabling participation in condensation reactions (e.g., forming hydrazones). This makes it valuable in medicinal chemistry for prodrug design .

Biological Activity

Isopropyl 4-chloro-2-methylquinoline-6-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C13H12ClN
  • Molecular Weight : 233.69 g/mol
  • Functional Groups : Quinoline ring, carboxylate ester, and chloro substituent.

Antiproliferative Activity

Recent studies have indicated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value ranging from 0.022 to 0.040 µM against multiple cancer cell lines, indicating potent activity with low cytotoxicity towards non-cancerous cells .

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)TBDTBD
Combretastatin A-4 (analog)MCF-70.022–0.040
Other Quinoline DerivativeVarious Cell Lines0.028–0.371

The biological activity of this compound is hypothesized to involve:

  • Tubulin Polymerization Inhibition : Similar quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in proliferating cells, evidenced by increased markers of apoptosis in treated cell lines.
  • Selective Cytotoxicity : The ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

Anti-inflammatory Properties

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that compounds within this class can inhibit prostaglandin E2 (PGE2) production, which is crucial in mediating inflammatory responses .

Table 2: Anti-inflammatory Activity of Quinoline Derivatives

CompoundMechanismEffect on PGE2 ProductionReference
This compoundCOX InhibitionTBDTBD
Other Quinoline DerivativeProstaglandin Production InhibitionSignificant Reduction

Case Studies and Experimental Findings

In a recent investigation, derivatives of quinolines were synthesized and tested for their biological activities. One study reported that specific substitutions on the quinoline ring significantly affected their antiproliferative activity and selectivity towards cancerous versus normal cells .

Example Case Study

A study on a structurally similar compound showed:

  • Cell Lines Tested : MCF-7, A549 (lung cancer), HeLa (cervical cancer).
  • Findings : The compound exhibited IC50 values in the low micromolar range, with marked selectivity towards cancer cells over non-cancerous cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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isopropyl 4-chloro-2-methylquinoline-6-carboxylate
Reactant of Route 2
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isopropyl 4-chloro-2-methylquinoline-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.